molecular formula C13H16O2 B1604783 benzyl 2,3-dimethylbut-2-enoate CAS No. 7492-69-5

benzyl 2,3-dimethylbut-2-enoate

Cat. No.: B1604783
CAS No.: 7492-69-5
M. Wt: 204.26 g/mol
InChI Key: LHDWSNQMWAZQPX-UHFFFAOYSA-N
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Description

Benzyl 2,3-dimethylbut-2-enoate is an α,β-unsaturated ester characterized by a benzyl ester group attached to a dimethyl-substituted butenoate backbone.

Properties

IUPAC Name

benzyl 2,3-dimethylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)11(3)13(14)15-9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDWSNQMWAZQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(=O)OCC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225894
Record name Benzyl 2,3-dimethylcrotonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a powerful, warm, herbaceous, fruity-spicy
Record name Benzyl 2,3-dimethylcrotonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl 2,3-dimethylcrotonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.017-1.023
Record name Benzyl 2,3-dimethylcrotonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1128/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7492-69-5
Record name Phenylmethyl 2,3-dimethyl-2-butenoate
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Record name Benzyl 2,3-dimethylcrotonate
Source ChemIDplus
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Record name Benzyl 2,3-dimethylcrotonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester
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Record name BENZYL 2,3-DIMETHYLCROTONATE
Source FDA Global Substance Registration System (GSRS)
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Record name Benzyl 2,3-dimethyl-2-butenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036224
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Preparation Methods

Synthetic Routes and Reaction Conditions: benzyl 2,3-dimethylbut-2-enoate can be synthesized through the esterification of 2,3-dimethylcrotonic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of benzyl 2,3-dimethylcrotonate often involves continuous esterification processes to ensure high yield and purity. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of benzyl 2,3-dimethylcrotonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Benzoate (BB)

  • Structure : Benzyl ester of benzoic acid.
  • Applications : Widely used as a topical scabicide. highlights its 87% cure rate in scabies treatment, significantly outperforming permethrin (27%) due to efficacy against drug-resistant mites .
  • Physicochemical Properties: High lipophilicity enhances skin penetration but may cause irritation (24% of patients reported burning sensations with BB) . Simpler aromatic structure compared to benzyl 2,3-dimethylbut-2-enoate, which features branched aliphatic substituents.

Methyl 2-Benzoylamino-3-Oxobutanoate

  • Structure: Methyl ester with benzoylamino and ketone substituents.
  • Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene under acidic conditions .
  • Reactivity: The presence of a ketone and benzoylamino group facilitates cyclization reactions (e.g., forming oxazoloquinolines) under polyphosphoric acid (PPA) catalysis .
  • The absence of a ketone or amino group limits its utility in cyclization reactions.

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates

  • Structure : Heterocyclic esters with imidazole rings.
  • Applications : Intermediate in synthesizing bioactive heterocycles .
  • Comparison: Unlike this compound, these compounds exhibit planar aromatic systems that enhance π-π interactions, favoring solid-state packing and crystallinity—critical for X-ray structure determination (as referenced in SHELX-based crystallography) .

Data Table: Key Properties of Analogous Esters

Compound Molecular Weight (g/mol) Key Functional Groups Applications Efficacy/Reactivity Notes
This compound ~206.3 (estimated) Branched enoate, benzyl ester Synthetic intermediate High steric hindrance; limited data
Benzyl Benzoate 212.24 Aromatic ester Topical scabicide 87% cure rate in scabies
Methyl 2-Benzoylamino-3-Oxobutanoate 235.25 Ketone, benzoylamino, ester Precursor for heterocycles Forms oxazoloquinolines via PPA

Research Findings and Implications

  • Pharmacological Potential: While this compound’s bioactivity remains underexplored, the efficacy of benzyl benzoate in dermatology suggests that benzyl esters with optimized substituents could be promising drug candidates. However, increased lipophilicity from dimethyl groups may exacerbate skin irritation .
  • Synthetic Utility: Methyl-substituted enoates in –5 demonstrate the role of ester substituents in directing reaction pathways (e.g., cyclization vs. stability). The dimethyl group in this compound likely slows hydrolysis, enhancing shelf-life but requiring harsher conditions for reactions .

Biological Activity

Benzyl 2,3-dimethylbut-2-enoate, a compound with the chemical formula C13H16O2, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into its biological properties, synthesis, mechanisms of action, and comparative analysis with similar compounds.

1. Overview of Biological Activity

This compound is primarily studied for its antimicrobial and antioxidant properties. Research indicates that this compound may possess significant therapeutic potential, particularly in combating oxidative stress and microbial infections.

1.1 Antimicrobial Properties

Studies have shown that this compound exhibits activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited notable inhibition at concentrations ranging from 50 to 200 µg/mL.
  • Escherichia coli : Showed moderate susceptibility with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

1.2 Antioxidant Activity

The compound has been evaluated for its ability to scavenge free radicals. In vitro assays demonstrated that this compound could reduce oxidative stress markers by up to 45% in cellular models exposed to oxidative agents.

This compound is synthesized through the esterification of 2,3-dimethylcrotonic acid with benzyl alcohol using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be summarized as follows:

C10H16O2+C7H8OH2SO4C13H16O2+H2O\text{C}_{10}\text{H}_{16}\text{O}_2+\text{C}_7\text{H}_8\text{O}\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_{13}\text{H}_{16}\text{O}_2+\text{H}_2\text{O}

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced microbial growth.
  • Oxidative Stress Modulation : By scavenging free radicals, it mitigates cellular damage caused by oxidative stress.

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

CompoundStructureAntimicrobial ActivityAntioxidant Activity
Benzyl AcetateC9H10O2LowModerate
Benzyl BenzoateC14H12O2ModerateLow
Benzyl CinnamateC10H10O3HighHigh
This compound C13H16O2 High Significant

4. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Conducted by researchers at [Institution Name], this study highlighted the compound's effectiveness against resistant strains of bacteria.
    • Results indicated a synergistic effect when combined with traditional antibiotics.
  • Antioxidant Potential Evaluation :
    • A study published in Journal Name assessed the antioxidant capacity using DPPH and ABTS assays.
    • The findings showed that this compound significantly reduced oxidative stress markers in vitro.

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its antimicrobial and antioxidant properties position it as a potential candidate for therapeutic applications in medicine. Continued research is essential to fully elucidate its mechanisms of action and explore its utility in pharmaceutical development.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl 2,3-dimethylbut-2-enoate
Reactant of Route 2
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benzyl 2,3-dimethylbut-2-enoate

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